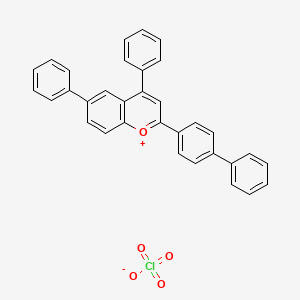
2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate is an organic compound with a complex structure that includes a pyrylium core substituted with biphenyl and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate typically involves the reaction of biphenyl derivatives with pyrylium salts. One common method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of a catalyst such as copper chloride . The reaction conditions are usually mild, and the yields are generally good.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Suzuki–Miyaura reactions . These methods are well-established for the synthesis of biphenyl derivatives and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, given the presence of aromatic rings in the structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like copper chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce biphenyl alcohols .
Aplicaciones Científicas De Investigación
2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate involves its interaction with molecular targets through its aromatic rings and pyrylium core. These interactions can lead to various biochemical effects, including the modulation of enzyme activity and the alteration of cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other biphenyl derivatives and pyrylium salts, such as:
- 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
- Ruthenium(II)-2,2′-bipyridine/1,10-phenanthroline complexes
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple scientific fields highlight its versatility and importance .
Propiedades
Fórmula molecular |
C33H23ClO5 |
|---|---|
Peso molecular |
535.0 g/mol |
Nombre IUPAC |
4,6-diphenyl-2-(4-phenylphenyl)chromenylium;perchlorate |
InChI |
InChI=1S/C33H23O.ClHO4/c1-4-10-24(11-5-1)26-16-18-28(19-17-26)33-23-30(27-14-8-3-9-15-27)31-22-29(20-21-32(31)34-33)25-12-6-2-7-13-25;2-1(3,4)5/h1-23H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
DLYOZDFUBFDQHY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=[O+]C4=C(C=C(C=C4)C5=CC=CC=C5)C(=C3)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)

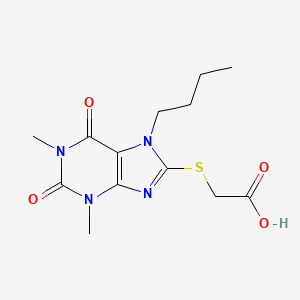

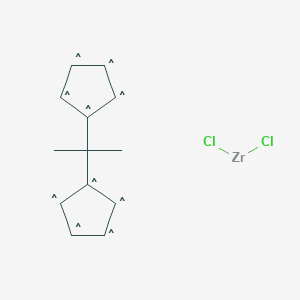
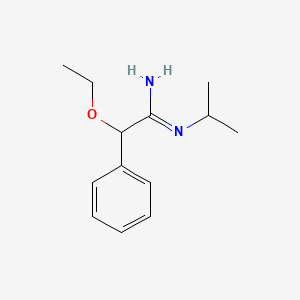
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
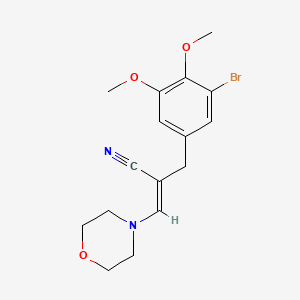
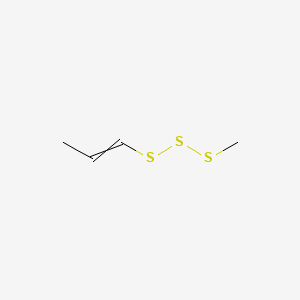

![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
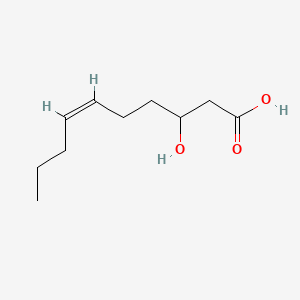
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
